molecular formula C9H13BrO4 B6170499 1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid CAS No. 2624126-45-8

1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid

Cat. No.: B6170499
CAS No.: 2624126-45-8
M. Wt: 265.1
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Description

1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H13BrO4. It is a cyclopropane derivative featuring a bromine atom and a tert-butoxycarbonyl (Boc) group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to convert alkenes into cyclopropanes.

    Bromination: The cyclopropane ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).

    Boc Protection: The final step involves the introduction of the tert-butoxycarbonyl group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or other strong acids.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-cyclopropane derivative, while deprotection would yield the free carboxylic acid.

Scientific Research Applications

1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid involves its reactivity due to the presence of the bromine atom and the Boc group. The bromine atom can participate in nucleophilic substitution reactions, while the Boc group can be removed under acidic conditions to reveal a reactive carboxylic acid group. These features make the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2-cyclopropanecarboxylic acid: Lacks the Boc group, making it less versatile in certain synthetic applications.

    2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid: Lacks the bromine atom, reducing its reactivity in substitution reactions.

    1-chloro-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the conditions required for reactions.

Uniqueness

1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is unique due to the combination of the bromine atom and the Boc group. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

2624126-45-8

Molecular Formula

C9H13BrO4

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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